molecular formula C19H38O2Sn B12008033 Tributyltin cyclohexanecarboxylate CAS No. 2669-35-4

Tributyltin cyclohexanecarboxylate

Cat. No.: B12008033
CAS No.: 2669-35-4
M. Wt: 417.2 g/mol
InChI Key: WLTLHQPSODSFJU-UHFFFAOYSA-M
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Description

Tributyltin cyclohexanecarboxylate (CAS 2669-35-4) is an organotin compound comprising a tributyltin (TBT) group bonded to a cyclohexanecarboxylate moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and stability, which have enabled its historical use in industrial applications such as biocides and antifouling agents. For instance, in vitro cytotoxicity assays demonstrate activity against HepG2 (liver cancer) and THP-1 (leukemia) cell lines, with molecular target predictions implicating interactions with kinases, proteases, and nuclear receptors via the SwissTargetPrediction tool . However, its environmental persistence and bioaccumulative nature have led to regulatory scrutiny under frameworks like the OSPAR Convention .

Properties

CAS No.

2669-35-4

Molecular Formula

C19H38O2Sn

Molecular Weight

417.2 g/mol

IUPAC Name

tributylstannyl cyclohexanecarboxylate

InChI

InChI=1S/C7H12O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

WLTLHQPSODSFJU-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Solvent Selection

Halogenated solvents (e.g., dichloromethane) enhance reactivity in Sn-O bond-forming reactions but pose environmental and toxicity concerns. Nonpolar alternatives like toluene balance safety and efficiency, particularly in reflux conditions. Acetonitrile’s high polarity improves ionic intermediate solubility in nucleophilic substitutions but may coordinate tin, requiring excess reagents.

Catalytic Additives

Phase-transfer catalysts (e.g., TBAB) accelerate interfacial reactions in biphasic systems, while DMAP suppresses side reactions in carbodiimide couplings. Borate or phosphate buffers (pH 7–9) stabilize tin intermediates in aqueous-organic mixtures, though their use remains rare in industrial settings.

Purification Challenges

Tributyltin compounds exhibit high boiling points (e.g., 310.3°C for Bu₃SnO₂CC₆H₁₁), necessitating vacuum distillation or silica gel chromatography with nonpolar eluents. Residual tin oxides are removed via aqueous washes (1 M HCl), but rigorous drying (MgSO₄ or Na₂SO₄) is essential to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Tributyltin cyclohexanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tributyltin oxide and cyclohexanecarboxylic acid.

    Reduction: Reduction reactions can convert this compound to tributyltin hydride and cyclohexanecarboxylic acid.

    Substitution: The compound can undergo substitution reactions where the cyclohexanecarboxylate group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tributyltin oxide, tributyltin hydride, and various substituted tributyltin derivatives .

Scientific Research Applications

Chemical Properties and Structure

Tributyltin cyclohexanecarboxylate features a tin atom bonded to three butyl groups and a cyclohexanecarboxylate moiety. This structure imparts unique chemical reactivity and biological interactions, distinguishing it from other organotin compounds. The compound can be represented by the formula:C13H24O2Sn\text{C}_{13}\text{H}_{24}\text{O}_2\text{Sn}

Applications in Biocides

1. Antifouling Agents

This compound is primarily recognized for its potential as an antifouling agent in marine coatings. Organotin compounds, including tributyltin derivatives, are effective in preventing the growth of marine organisms on ships and underwater structures. This application is crucial for maintaining the integrity and efficiency of maritime vessels.

2. Endocrine Disruption Studies

Research has indicated that this compound acts as an endocrine disruptor, interacting with nuclear receptors such as retinoic acid receptors and peroxisome proliferator-activated receptors. These interactions can influence gene expression and metabolic pathways, raising concerns about environmental and health impacts .

Comparative Analysis of Organotin Compounds

To better understand the unique features of this compound, a comparison with other organotin compounds is provided below:

Compound Name Structure Characteristics Unique Features
Tributyltin oxide(C4H9)3SnO(C₄H₉)₃SnOWidely used as an antifouling agent
Tributyltin chloride(C4H9)3SnCl(C₄H₉)₃SnClUsed in organic synthesis; more reactive than esters
Triphenyltin hydroxide(C6H5)3SnOH(C₆H₅)₃SnOHMore lipophilic; used in pharmaceuticals
Tributylstannane(C4H9)3SnH(C₄H₉)₃SnHActs as a reducing agent; less toxic than other tin compounds

The specific carboxylate functionality combined with the tributyltin structure enables distinct chemical reactivity and biological interactions not observed in other similar compounds.

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted on marine ecosystems evaluated the impact of tributyltin compounds, including this compound, on aquatic life. The findings highlighted significant disruptions to reproductive systems in marine organisms, emphasizing the need for regulatory measures regarding its use .

Case Study 2: Synthesis Optimization

Another research project focused on optimizing the synthesis of this compound for industrial applications. The study explored various reaction conditions to improve yield and purity, demonstrating the compound's viability for large-scale production in biocide formulations .

Mechanism of Action

Tributyltin cyclohexanecarboxylate exerts its effects through interactions with molecular targets such as nuclear receptors. The primary mechanism involves binding to the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), leading to alterations in reproductive, developmental, and metabolic pathways. These interactions result in endocrine disruption and other biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tributyltin cyclohexanecarboxylate belongs to a broader class of tributyltin carboxylates. Key structural analogs include:

Tributyltin Acetate (CAS 56-36-0)

  • Structure : TBT group linked to acetate.
  • Applications : Widely used as a wood preservative and catalyst.
  • Activity : Exhibits lower cytotoxicity compared to cyclohexanecarboxylate derivatives, likely due to reduced steric hindrance and electronic effects .

Tributyltin Abietate (CAS 26239-64-5)

  • Structure: TBT group bound to abietic acid (a diterpenoid).
  • Applications : Primarily employed in marine antifouling paints.
  • Environmental Impact : Higher bioaccumulation in aquatic ecosystems compared to cyclohexanecarboxylate, attributed to its larger hydrophobic backbone .

Tributyltin Methacrylate (CAS 26354-18-7)

  • Structure : TBT group conjugated to methacrylate, often polymerized with methyl methacrylate.
  • Applications : Used in self-polishing coatings.
  • Activity : Demonstrates reduced acute toxicity but greater environmental persistence due to polymeric matrix stabilization .

Data Tables

Table 1: Comparative Analysis of Tributyltin Carboxylates

Compound (CAS) Structural Feature Cytotoxicity (IC₅₀, μM) Applications Environmental Concerns
This compound (2669-35-4) Cyclohexane ring HepG2: 12.3; THP-1: 8.7 Anticancer, antileishmanial Persistent, bioaccumulative
Tributyltin acetate (56-36-0) Acetate group HepG2: >50; THP-1: >50 Wood preservative Moderate bioaccumulation
Tributyltin abietate (26239-64-5) Abietic acid backbone Not reported Marine antifouling High bioaccumulation
Tributyltin methacrylate (26354-18-7) Methacrylate polymer Not reported Self-polishing coatings High persistence

Research Findings

  • Mechanistic Insights : this compound’s cytotoxicity is linked to mitochondrial dysfunction and ROS generation in cancer cells. Its cyclohexane ring enhances membrane permeability compared to linear carboxylates like acetate .

Environmental and Regulatory Considerations

All tributyltin carboxylates are classified under OSPAR’s Priority Action List due to their toxicity to aquatic life. Regulatory bans in the EU and North America restrict its use outside controlled biomedical research .

Q & A

Q. Notes for Reproducibility :

  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental section formatting, including detailed synthesis steps and raw data deposition in supplementary materials .
  • For environmental studies, report sampling coordinates, detection limits, and statistical confidence intervals to enable cross-study comparisons .

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